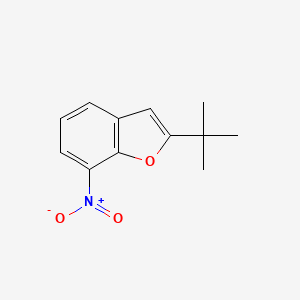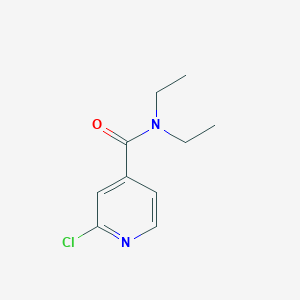![molecular formula C16H12N4O4 B8297322 4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol](/img/structure/B8297322.png)
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring with a nitro group and a pyrimidine ring, making it a complex and multifunctional molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 4-chloropyrimidine in the presence of a base to form 4-(4-nitrophenoxy)pyrimidine. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-phenol.
Scientific Research Applications
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Nitro-phenoxy)-2H-pyridazin-3-one
- 6-(4-Amino-phenoxy)-2H-pyridazin-3-one
Uniqueness
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12N4O4 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-[[6-(4-nitrophenoxy)pyrimidin-4-yl]amino]phenol |
InChI |
InChI=1S/C16H12N4O4/c21-13-5-1-11(2-6-13)19-15-9-16(18-10-17-15)24-14-7-3-12(4-8-14)20(22)23/h1-10,21H,(H,17,18,19) |
InChI Key |
BNEFRCZMWGNXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
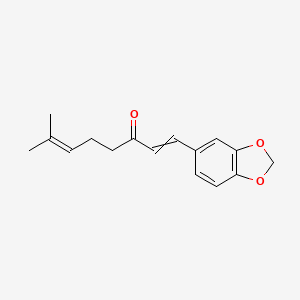

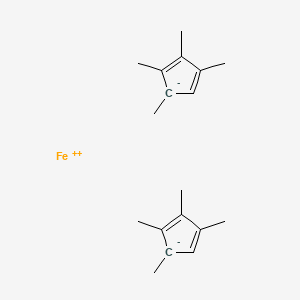

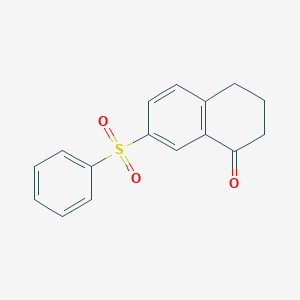
![2-{2-[6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8297275.png)
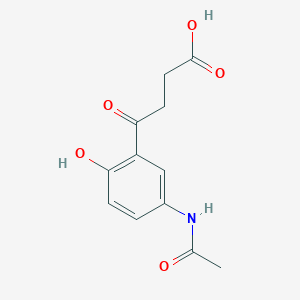


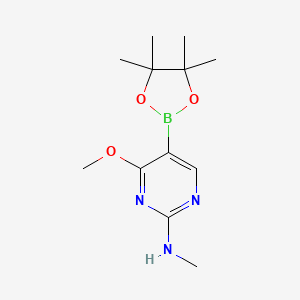
![7-Phenyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8297326.png)
